molecular formula C17H18ClNO B5699186 N-(4-chlorobenzyl)-4-phenylbutanamide

N-(4-chlorobenzyl)-4-phenylbutanamide

Cat. No.: B5699186
M. Wt: 287.8 g/mol
InChI Key: OWNOLRYIEBCRLL-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-phenylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorobenzyl group and a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-phenylbutanamide typically involves the reaction of 4-chlorobenzyl chloride with 4-phenylbutanoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzyl ketone.

    Reduction: Formation of N-(4-chlorobenzyl)-4-phenylbutanamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-phenylbutanoic acid
  • N-(4-chlorobenzyl)-4-phenylbutanamine
  • 4-chlorobenzyl chloride

Uniqueness

N-(4-chlorobenzyl)-4-phenylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the 4-chlorobenzyl and phenylbutanamide groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c18-16-11-9-15(10-12-16)13-19-17(20)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNOLRYIEBCRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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